2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
“2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C14H13NO4S . It is also known by other names such as “4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid” and "4-[(4-Methylphenyl)sulfonyl]amino]benzoic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a sulfonyl group and an amino group . The sulfonyl group is further attached to a 4-methylphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 291.322 Da . Other properties such as melting point, boiling point, and density could not be found in the available resources.Scientific Research Applications
Selective Receptor Antagonism
Research conducted by Naganawa et al. (2006) focused on derivatives of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, including compounds similar to 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid, as EP1 receptor selective antagonists. These compounds demonstrated optimized antagonist activity, with some showing in vivo effectiveness. The study presents valuable insights into the structure-activity relationship of these compounds (Naganawa et al., 2006).
Electrochemical Behavior
Mandić et al. (2004) explored the electrochemical reduction of compounds including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and related derivatives. The study focused on the impact of substituent position and pH on their electrochemical behavior, potentially relevant for this compound (Mandić et al., 2004).
Creation of Amino Acid Derivatives
Riabchenko et al. (2020) investigated the creation of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. The study explored interactions leading to various amino acid sulfonamide derivatives, which could be pertinent to derivatives of this compound (Riabchenko et al., 2020).
Metal Complex Formation
Bermejo et al. (2000) examined compounds including 1-[(4-methylphenyl)sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene and their interaction with metal ions. The research provides insights into the structural characterization and potential applications in metal complex formation relevant to this compound (Bermejo et al., 2000).
Cyclization Reactions
Ukrainets et al. (2014) explored the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate. This study offers insights into reactions relevant to the cyclization of similar compounds, such as this compound (Ukrainets et al., 2014).
Synthesis of Sulfonamide Derivatives
Almarhoon et al. (2019) reported a simple, efficient, and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives, highlighting techniques that could be applicable to synthesizing derivatives of this compound (Almarhoon et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The affected pathway is the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation. The degradation of β-catenin disrupts the Wnt signaling pathway, which can lead to changes in cell behavior .
Pharmacokinetics
The compound is known to be cell-permeable , suggesting it can readily cross cell membranes to reach its target
Result of Action
The result of the action of this compound is the inhibition of Wnt signaling-dependent proliferation of cancer cells . By inducing the degradation of β-catenin, the compound disrupts the Wnt signaling pathway, which can inhibit the proliferation of certain cancer cells .
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(25,26)22(15-17-7-3-2-4-8-17)20-10-6-5-9-19(20)21(23)24/h2-14H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUGBTSLLMKBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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